molecular formula C₁₆H₃₁NO₃ B1141355 (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester CAS No. 1356010-95-1

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester

Cat. No. B1141355
M. Wt: 285.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of amino acid ethyl esters involves the coupling of carboxylic acid derivatives with amino compounds. Research indicates methodologies such as the coupling of para-ferrocenyl benzoic acid with amino acid esters using conventional protocols involving dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) (Savage et al., 2005). This method is a cornerstone in the synthesis of various amino acid ethyl esters, providing a pathway to introduce specific functional groups and structural motifs into the compound.

Molecular Structure Analysis

Molecular structure analysis of amino acid ethyl esters, including those similar to "(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester," often involves X-ray crystallography and spectroscopic techniques such as NMR and mass spectrometry. These techniques offer insights into the compound's configuration, stereochemistry, and the spatial arrangement of atoms, crucial for understanding its reactivity and interactions (Savage et al., 2005).

Chemical Reactions and Properties

The chemical reactivity of amino acid ethyl esters is influenced by the presence of both amino and ester functional groups. These compounds participate in various chemical reactions, including esterification, amidation, and reactions with active methylene compounds, leading to the synthesis of tetramic acids and other significant derivatives (Detsi et al., 1996). These reactions underscore the compound's versatility in organic synthesis.

Physical Properties Analysis

The physical properties of amino acid ethyl esters, such as solubility, melting point, and optical activity, are fundamental characteristics that influence their handling and application in various chemical processes. While specific data for "(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester" might not be readily available, the general class of similar compounds exhibits a range of physical properties that facilitate their use in synthesis and analytical applications.

Chemical Properties Analysis

The chemical properties of amino acid ethyl esters, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are pivotal in dictating their role in synthesis pathways. Their reactivity can be tailored through modifications to the amino and ester groups, enabling the synthesis of a wide array of derivatives with desired chemical functionalities (Dudley et al., 2004).

properties

IUPAC Name

ethyl (E,2R,3R)-2-amino-3-hydroxytetradec-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSSMZKPJPOGR-MSIAHBHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(C(C(=O)OCC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester

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